tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Description
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamic acid and is often used in scientific research and industrial applications. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group.
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161629 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-99-2 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-α-methylbenzylamine with di-tert-butyl dicarbonate. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with the di-tert-butyl dicarbonate to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylcarbamates.
Oxidation Reactions: Products include bromophenyl oxides.
Reduction Reactions: Products include de-brominated phenylcarbamates.
Scientific Research Applications
Chemistry: tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is valued for its stability and reactivity, making it a versatile compound in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
- tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
- tert-Butyl (2-(4-bromophenyl)ethyl)carbamate
Comparison: tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with other molecules. For example, the ortho position of the bromine atom in this compound can lead to steric hindrance, influencing its chemical behavior compared to its para or meta counterparts .
Biological Activity
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, also known as (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a bromophenyl moiety, and an ethyl linkage, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C13H16BrN O2
- Molecular Weight : Approximately 300.19 g/mol
The presence of the bromine atom at the ortho position of the bromophenyl group enhances its potential applications in medicinal chemistry and biological studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group may engage in non-covalent interactions with receptor sites, modulating their activity and downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This characteristic makes it valuable in drug discovery and development.
- Anticancer Potential : It has been noted for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer properties. The structural features of the compound may enhance its interaction with biological targets involved in cancer pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties, although specific data on this aspect remains limited.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | C13H16BrN O2 |
| Molecular Weight | 300.19 g/mol |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
| Anticancer Potential | Role in synthesizing anticancer drugs |
| Antimicrobial Properties | Preliminary indications of antimicrobial effects |
| Microtubule Interaction | Potential microtubule destabilization |
Q & A
Basic Question: What are the standard synthetic routes for tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, and how are intermediates characterized?
Answer:
The synthesis typically involves a multi-step approach:
Amine Protection : React 1-(2-bromophenyl)ethylamine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to form the carbamate .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Characterization :
- NMR : Confirm regiochemistry via H and C NMR, focusing on the Boc group (δ ~1.4 ppm for tert-butyl) and bromophenyl signals (δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] at m/z 328.2 for CHBrNO) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for structure refinement .
Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
Key techniques include:
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- FT-IR : Identify carbamate C=O stretch (~1680–1720 cm) and N-H absorption (~3350 cm) .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values .
- Melting Point : Consistency with literature values (e.g., 120–122°C) indicates purity .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Question: How can researchers optimize the yield of this compound in Boc protection reactions?
Answer:
Yield optimization strategies:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .
- Solvent Selection : Dichloromethane or THF improves reaction homogeneity vs. polar aprotic solvents .
- Stoichiometry : Maintain a 1.2:1 molar ratio of Boc anhydride to amine to minimize side reactions .
- Temperature Control : Reactions at 0–25°C prevent exothermic decomposition .
Advanced Question: How should researchers resolve contradictions between spectroscopic data and expected molecular configurations?
Answer:
- Multi-Technique Validation :
- Compare H NMR coupling constants with DFT-calculated values to confirm stereochemistry .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., bromophenyl vs. ethyl groups) .
- X-ray Diffraction : Resolve ambiguities in solid-state structures via SHELXL refinement .
- Isotopic Labeling : Introduce C or N labels to track carbamate group behavior in complex mixtures .
Advanced Question: What role does this carbamate play in multi-step syntheses of bioactive molecules?
Answer:
- Intermediate in Drug Discovery :
- Suzuki Coupling : The bromophenyl group enables cross-coupling with boronic acids to generate biaryl scaffolds .
- Deprotection : Treat with TFA (trifluoroacetic acid) to liberate the free amine for subsequent functionalization (e.g., peptide coupling) .
- Chiral Building Block : Used in enantioselective syntheses of CCR2 antagonists or kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
